molecular formula C7H6N2O B1362532 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 32501-05-6

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B1362532
CAS RN: 32501-05-6
M. Wt: 134.14 g/mol
InChI Key: IHRRHTILSRVFPW-UHFFFAOYSA-N
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Description

“1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” is a chemical compound with the molecular formula C7H6N2O . It is also known by other names such as “7-AZAOXINDOLE” and "1,3-dihydropyrrolo[2,3-b]pyridin-2-one" .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies . For instance, one study discusses the discovery, synthesis, potential binding mode, and in vitro kinase profile of 3-(3-bromo-4-hydroxy-5-(2’-methoxyphenyl)-benzylidene)-5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one . Another study mentions that a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have been synthesized .


Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” can be represented by the InChI string "InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)" . The compound has a molecular weight of 134.14 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” have been explored in various studies . For example, one study discusses the potential anti-inflammatory activity of a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” include a predicted boiling point of 382.4±37.0 °C and a predicted density of 1.149±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Scaffolds

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and its derivatives are recognized for their utility in pharmaceutical applications. These compounds, known as azaoxindoles, serve as scaffolds in drug research, particularly in kinase research areas. They offer novel structures for potential therapeutic applications (Cheung, Harris, & Lackey, 2001).

Synthesis Methods

Innovative synthesis methods for functionalized 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives have been developed. A [3+2] cycloaddition reaction involving aza-oxyallylic cations and alkynes at room temperature is one such example. This process highlights the ease of operation and broad functional group tolerance in creating these derivatives (Wang et al., 2017).

Large-Scale Synthesis for Photophysical Applications

The large-scale synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a related class, has been optimized for applications in photophysics. These compounds can be used to create materials with various photophysical properties, such as different emission colors. The synthesis process is adaptable to various substituents, making it versatile for different applications (Tasior et al., 2020).

Bioactivity and Anti-inflammatory Potential

Compounds based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have shown anti-inflammatory activity. They affect the production of prostaglandin- and leukotriene-derived products, influencing arachidonic acid metabolism. These findings suggest potential therapeutic applications in inflammation-related diseases (Ting et al., 1990).

Chemical Reactivity and Derivative Synthesis

Studies on the synthesis, characterization, and reactivity of various derivatives of pyrrolopyridinones provide insights into their chemical properties and potential applications. Investigations into their vibrational spectra, NMR data, and reactivity properties expand the understanding of their chemical behavior, which is crucial for their application in scientific research (Murthy et al., 2017).

properties

IUPAC Name

1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRHTILSRVFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311594
Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

CAS RN

32501-05-6
Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Record name 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one
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Record name 32501-05-6
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Record name 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-(3-amino-pyridin-2-yl)-acetate (6.94 g, 0.038 mol) was dissolved in diethyl ether (100 mL) at room temperature. Hydrochloric acid (2M, 35 mL) was added, and the reaction was stirred for 30 minutes. The volatiles were removed to afford a brown solid that was recrystallized from ethanol and diethyl ether to provide the title compound (4.0 g, 62% yield). 1H NMR 400 MHz (DMSO-d6): δ12.35 (s, 1H); 8.12 (m, 1H); 7.90 (m, 1H); 7.14 (m, 1H); 5.75 (s, 2H). Electrospray MS m/a 135 (M+H).
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6.94 g
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100 mL
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35 mL
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62%

Synthesis routes and methods III

Procedure details

A mixture of 2-(3-nitro-2-pyridyl)ethyl acetate (10.1, 48 mmol), tin(II)chloride dihydrate (54.3 g, 240 mmol) and ethyl acetate was stirred and heated at reflux for 5 hours. The reaction mixture was allowed to cool overnight, filtered through diatomaceous earth and the solvent was removed by evaporation. The resulting oil was purified by flash chromatography using increasingly polar solvent mixtures starting with methylene chloride and ending with methylene chloride/methanol (10/1). Removal of the solvent by evaporation gave 4-azaoxindole (2.1 g, 33%).
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2-(3-nitro-2-pyridyl)ethyl acetate
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48 mmol
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54.3 g
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0 (± 1) mol
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33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 2
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 3
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 4
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 5
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 6
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Citations

For This Compound
7
Citations
H Van de Poël, G Guillaumet, MC Viaud-Massuard - Tetrahedron Letters, 2002 - Elsevier
The synthesis of new tricyclic azaindolic analogs of the hormone melatonin is described. Treatment of 1-(4-bromobutyl)pyrrolo[3,2-b]pyridine derivative with tributyltin hydride and AIBN …
Number of citations: 55 www.sciencedirect.com
ER Wood, L Kuyper, KG Petrov, RN Hunter III… - Bioorganic & medicinal …, 2004 - Elsevier
The discovery, synthesis, potential binding mode, and in vitro kinase profile of 3-(3-bromo-4-hydroxy-5-(2′-methoxyphenyl)-benzylidene)-5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-…
Number of citations: 141 www.sciencedirect.com
V Bernard-Gauthier, A Aliaga, A Aliaga… - ACS Chemical …, 2015 - ACS Publications
Tropomyosin receptor kinases (TrkA/B/C) are critically involved in the development of the nervous system, in neurological disorders as well as in multiple neoplasms of both neural and …
Number of citations: 28 pubs.acs.org
NS Goud, RK Joshi, RD Bharath, P Kumar - European Journal of Medicinal …, 2020 - Elsevier
Fluorine-18 is one of the most widely used radionuclides for the production of radiopharmaceuticals for positron emission tomography (PET). The radiolabeling methods like nucleophilic…
Number of citations: 32 www.sciencedirect.com
P Wang - Synthesis, 2023 - thieme-connect.com
The reduction of 2-nitrophenylacetic acids to oxindoles promoted by SmI 2 is reported for the first time. This reaction involving the reduction of nitro group proceeds through N–O bond …
Number of citations: 2 www.thieme-connect.com
ER Wood, L Kuyper, K Petrov, RN Hunter III, PA Harris… - cancer
Number of citations: 0
H Tanaka, M Kitade, M Iwashima, K Iguchi… - Bioorganic & Medicinal …, 2004
Number of citations: 0

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